molecular formula C21H23BrO B11530156 1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one

1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one

Cat. No.: B11530156
M. Wt: 371.3 g/mol
InChI Key: NAPOIRHBQZSGTF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, a cyclohexyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde, cyclohexylmagnesium bromide, and phenylpropanone.

    Grignard Reaction: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-bromobenzaldehyde to form the corresponding alcohol.

    Dehydration: The alcohol is dehydrated to form the desired ketone, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-phenylpropan-1-one: Similar structure but lacks the cyclohexyl group.

    1-(4-Bromophenyl)-3-phenylpropan-1-one: Similar structure but lacks the cyclohexyl group.

    1-(4-Chlorophenyl)-3-cyclohexyl-3-phenylpropan-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23BrO

Molecular Weight

371.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-cyclohexyl-3-phenylpropan-1-one

InChI

InChI=1S/C21H23BrO/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15H2

InChI Key

NAPOIRHBQZSGTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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